Pheleuin

描述

Pheleuin is a pyrazinone that has been found in human stool samples. It is produced by gut microbiota nonribosomal peptide synthetases.

This compound is a pyrazinone derivative synthesized from a dipeptide aldehyde. Although the biological activity of this compound has not been reported, similar diketopiperazines are known to inhibit calpain and/or regulate S. aureus virulence factor expression.

作用机制

Target of Action

Pheleuin is a pyrazinone derivative synthesized from a dipeptide aldehyde aureus virulence factor expression .

Mode of Action

Based on its structural similarity to other diketopiperazines, it may interact with its targets (like calpain) to inhibit their activity

Biochemical Pathways

aureus virulence factor expression , it’s plausible that this compound may influence bacterial virulence pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformations, and its eventual elimination . Future research should focus on these aspects to understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound are currently unknown due to the lack of research in this area. Based on its structural similarity to other diketopiperazines, it might exhibit inhibitory effects on certain enzymes like calpain . .

Action Environment

Environmental factors can significantly impact the effectiveness of a compound . These factors can include temperature, pH, presence of other molecules, and more. Understanding how these factors affect this compound could provide valuable insights into optimizing its use and effectiveness.

生物活性

Pheleuin is a pyrazinone compound that has garnered attention for its potential biological activities. It is primarily synthesized by gut microbiota through nonribosomal peptide synthetases and has been detected in human stool samples, indicating its relevance in human health and microbiome interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a pyrazinone derivative. Its chemical structure is characterized by a pyrazine ring with a carbonyl group, which contributes to its biological activity. The synthesis of this compound involves dipeptide aldehydes, highlighting its origin from complex biochemical pathways within the gut microbiota.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 164.16 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. The mechanism involves the modulation of oxidative stress pathways, potentially influencing cellular signaling cascades.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that it can inhibit bacterial growth by disrupting cellular processes, although the specific mechanisms remain to be fully elucidated. This property positions this compound as a potential candidate for developing new antimicrobial agents.

Immunomodulatory Effects

Emerging evidence suggests that this compound may have immunomodulatory effects. It appears to influence immune cell activity, enhancing the body's defense mechanisms against infections. This effect could be particularly beneficial in managing inflammatory diseases.

Case Studies

- Gut Microbiota Interaction : A study highlighted the role of this compound in modulating gut microbiota composition, which in turn affects overall health outcomes. The presence of this compound correlated with increased levels of beneficial bacteria and reduced inflammation markers in participants' stool samples.

- Antioxidant Efficacy : In vitro experiments demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Research Findings

Recent studies have focused on the pharmacological potential of phenolic compounds, including this compound. A comprehensive review of phenolic compounds indicated that they possess various biological activities such as:

- Antioxidant : Scavenging free radicals and reducing oxidative damage.

- Antimicrobial : Inhibiting the growth of bacteria and fungi.

- Anti-inflammatory : Reducing inflammation through modulation of immune responses.

Table 2: Summary of Biological Activities of this compound

| Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Modulation of oxidative stress pathways | |

| Antimicrobial | Disruption of bacterial cell processes | |

| Immunomodulatory | Enhancement of immune cell function |

Future Directions

The research surrounding this compound is still in its early stages, with many avenues yet to be explored. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.

- Formulation Development : Exploring potential applications in pharmaceuticals and nutraceuticals.

科学研究应用

Pharmacological Applications

1. Anticancer Properties

Phellinus linteus exhibits notable anticancer activity. Research indicates that various extracts can inhibit the growth of cancer cells through multiple mechanisms:

- Cell Cycle Arrest : Compounds from Phellinus linteus induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Studies show that extracts can trigger apoptosis in different cancer cell lines, including lung and liver cancers.

Case Study : A study demonstrated that phellinulin A from the mycelium of Phellinus linteus significantly inhibited hepatic fibrosis and showed therapeutic effects on activated hepatic stellate cells .

2. Immunomodulatory Effects

Phellinus linteus has been shown to enhance immune responses, making it a candidate for immunotherapy:

- Enhancement of Cytokine Production : Extracts stimulate the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha.

- Macrophage Activation : Compounds activate macrophages, enhancing their ability to fight infections and tumors.

Bioactive Compounds

The bioactive compounds in Phellinus linteus play a crucial role in its therapeutic effects. Below is a table summarizing key compounds and their associated activities:

| Compound | Source | Activity |

|---|---|---|

| Phellinulin A | Mycelium | Hepatoprotective |

| Atractylenolide I | Fruiting body | Antitumor |

| 3,4-Dihydroxybenzalactone | Fruiting body | Inhibits migration of cancer cells |

Other Applications

1. Antimicrobial Activity

Research indicates that Phellinus linteus possesses antimicrobial properties against various pathogens. For instance, terpenoids isolated from its extracts have shown effectiveness against oral bacteria such as Porphyromonas gingivalis .

2. Antioxidant Properties

The antioxidant capacity of Phellinus linteus is attributed to its phenolic compounds, which scavenge free radicals and reduce oxidative stress. This property makes it a potential adjunct in managing chronic diseases linked to oxidative damage.

属性

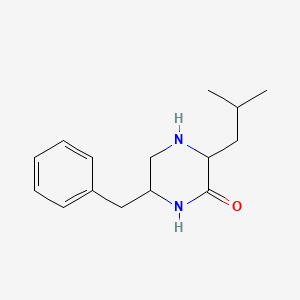

IUPAC Name |

6-benzyl-3-(2-methylpropyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11(2)8-14-15(18)17-13(10-16-14)9-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRTTXROEUKCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。